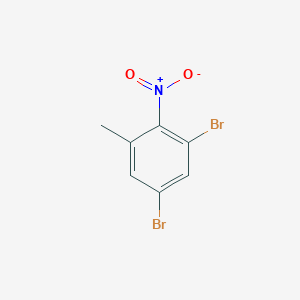![molecular formula C26H25FN2O2 B2630990 3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one CAS No. 1986549-97-6](/img/structure/B2630990.png)
3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorophore Applications in Biochemistry and Medicine : Quinoline derivatives, including those similar to the specified compound, are noted for their efficient fluorophore properties. These properties make them widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Potential Antioxidants and Radioprotectors : Some aminoquinolines, which are structurally related to the compound , show promise as potential antioxidants and radioprotectors. This suggests potential applications in mitigating oxidative stress and protecting against radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).
Molecular Fluorescent Probes : Certain derivatives of quinolin-4(1H)-ones, similar to the specified compound, have been evaluated for their fluorescence properties. These compounds have potential use as molecular fluorescent probes, especially when substituted with various alkyl moieties that can bind to biomolecules (Motyka et al., 2011).
Gastrokinetic Activity : Some benzamide derivatives structurally similar to the specified compound have been evaluated for their gastrokinetic activity, showing potential for affecting gastric emptying (Kato et al., 1992).
Radiosynthesis and Imaging Applications : Compounds with structural similarities have been utilized in radiosynthesis, such as in the synthesis of PET agents for imaging of EGFR, HER2, and HER3 signaling (Wang et al., 2014).
Propiedades
IUPAC Name |
3-[(4-ethylanilino)methyl]-1-[(4-fluorophenyl)methyl]-7-methoxyquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)28-16-21-14-20-8-13-24(31-2)15-25(20)29(26(21)30)17-19-4-9-22(27)10-5-19/h4-15,28H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBULMRJQQHKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(4-Chlorophenyl)amino]-6-fluoroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2630907.png)
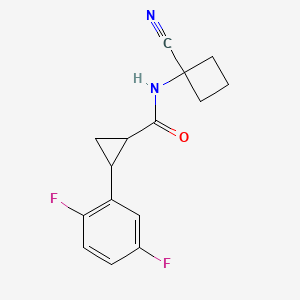
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2630910.png)
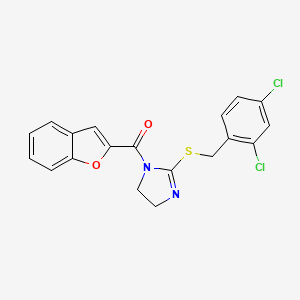

![Methyl 2-chlorobenzo[d]oxazole-7-carboxylate](/img/structure/B2630914.png)
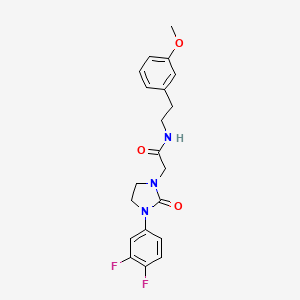

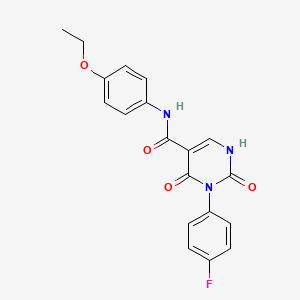


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630923.png)

